1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClF2NO and a molecular weight of 201.64 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride involves several steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: Difluoromethylation is achieved using difluoromethylating agents such as ClCF2H or other novel reagents.
Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the oxane ring.
Common reagents used in these reactions include ClCF2H for difluoromethylation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[4-(difluoromethyl)oxan-4-yl]methanamine hydrochloride can be compared with similar compounds such as:
[4-(1,1-difluoroethyl)oxan-4-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position and type of fluorine substitution.
(4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride: This compound contains a fluorophenyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific difluoromethyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2742652-24-8 |
---|---|
Molekularformel |
C7H14ClF2NO |
Molekulargewicht |
201.64 g/mol |
IUPAC-Name |
[4-(difluoromethyl)oxan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-6(9)7(5-10)1-3-11-4-2-7;/h6H,1-5,10H2;1H |
InChI-Schlüssel |
MREWYROBNYBIOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CN)C(F)F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.